PACAP-38 (31-38), human, mouse, rat

Receptor Pharmacology Ligand Binding Assay PAC1 Receptor

PACAP-38 (31-38) is a fully cross-species (human/mouse/rat) octapeptide with a unique pharmacological profile: functional PAC1 receptor activation without classical high-affinity radioligand binding, enabling selective dissection of C-terminal-mediated signaling. Unlike full-length PACAP-38, it avoids VPAC1/VPAC2 cross-reactivity. Documented applications include Ca²⁺ mobilization (EC50 0.81 nM), sustained sympathetic NPY/catecholamine stimulation (100 nM, 2-week cultures), and rapid EGFR/HER2/ERK transactivation (<2 min). The identical sequence across human, mouse, and rat eliminates species variability in translational workflows. ≥98% purity, lyophilized powder.

Molecular Formula C47H83N17O11
Molecular Weight 1062.3 g/mol
Cat. No. B8087403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePACAP-38 (31-38), human, mouse, rat
Molecular FormulaC47H83N17O11
Molecular Weight1062.3 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)N
InChIInChI=1S/C47H83N17O11/c1-26(2)38(46(75)62-32(12-5-8-22-50)42(71)63-35(25-37(53)67)45(74)58-30(39(54)68)10-3-6-20-48)64-44(73)33(13-9-23-57-47(55)56)60-43(72)34(18-19-36(52)66)61-41(70)31(11-4-7-21-49)59-40(69)29(51)24-27-14-16-28(65)17-15-27/h14-17,26,29-35,38,65H,3-13,18-25,48-51H2,1-2H3,(H2,52,66)(H2,53,67)(H2,54,68)(H,58,74)(H,59,69)(H,60,72)(H,61,70)(H,62,75)(H,63,71)(H,64,73)(H4,55,56,57)/t29-,30-,31-,32-,33-,34-,35-,38-/m0/s1
InChIKeyYJQRDMBVNVOBLN-MQXDESKPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PACAP-38 (31-38), Human, Mouse, Rat: A C-Terminal PAC1 Receptor Activator Fragment for Neuropeptide Signaling Research


PACAP-38 (31-38) is a synthetic octapeptide fragment corresponding to the C-terminal residues 31–38 of the endogenous 38-amino acid neuropeptide pituitary adenylate cyclase-activating polypeptide (PACAP). The sequence (H-Tyr-Lys-Gln-Arg-Val-Lys-Asn-Lys-NH₂) is fully conserved across human, mouse, and rat species, ensuring cross-species experimental consistency [1]. This fragment functions as a PAC1 receptor agonist/activator that increases α-secretase activity and elevates cytosolic Ca²⁺ . Unlike the full-length PACAP-38 peptide, which binds with high affinity to PAC1, VPAC1, and VPAC2 receptors, this C-terminal fragment exhibits a distinct receptor interaction profile that makes it a valuable tool for dissecting PAC1-mediated signaling pathways in neurotrophic, neuroprotective, and sympathetic neuron research [2].

Why Full-Length PACAP Peptides or PAC1 Antagonists Cannot Substitute for PACAP-38 (31-38) in Mechanistic Studies


The PACAP receptor family comprises three distinct G protein-coupled receptors—PAC1, VPAC1, and VPAC2—with overlapping but non-identical ligand selectivity profiles. Full-length PACAP-38 and PACAP-27 bind with nanomolar affinity to all three receptor subtypes, while VIP shows comparable affinity for VPAC1 and VPAC2 but >100-fold lower affinity for PAC1 [1]. In contrast, PACAP-38 (31-38) has been reported not to bind to the PACAP receptor in conventional radioligand binding assays, yet it retains functional activity in cellular systems expressing endogenous PAC1 receptors, suggesting a distinct mode of receptor engagement . This unique pharmacological fingerprint—functional activity without classical high-affinity binding—renders full-length agonists (e.g., PACAP-38, PACAP-27) and peptide antagonists (e.g., PACAP(6-38)) unsuitable as direct substitutes when investigators require selective interrogation of C-terminal-mediated PAC1 signaling events. The quantitative evidence below substantiates this differentiation.

PACAP-38 (31-38), Human, Mouse, Rat: Quantified Differentiation Against Closest Analogs and In-Class Candidates


Receptor Binding Profile Divergence: PACAP-38 (31-38) Lacks Detectable Radioligand Binding Unlike Full-Length PACAP Peptides

PACAP-38 (31-38) does not exhibit detectable binding to the PACAP receptor in standard radioligand competition assays, in stark contrast to full-length PACAP-38, which demonstrates high-affinity binding to PAC1 receptors with Ki values ranging from 1.1 nM to 4 nM depending on receptor isoform [1]. This functional uncoupling of binding from activity provides a unique tool for studying non-canonical PAC1 receptor interactions .

Receptor Pharmacology Ligand Binding Assay PAC1 Receptor

Intracellular Calcium Mobilization Potency: PACAP-38 (31-38) Exhibits Sub-Nanomolar EC50 in PAC1-Expressing Cells

PACAP-38 (31-38) elevates intracellular Ca²⁺ concentration in a dose-dependent manner with an EC50 value of 0.81 nM in HEK293 cells endogenously expressing PAC1 receptors . For context, full-length PACAP-38 induces cAMP accumulation in αT3-1 gonadotrope-derived cells with an EC50 of 3 nM and Ca²⁺ mobilization with an EC50 of approximately 20 nM in the same cell line [1]. While these values derive from different cellular systems and endpoints, the sub-nanomolar potency of the 31-38 fragment for Ca²⁺ mobilization indicates that the C-terminal octapeptide alone retains significant functional efficacy.

Calcium Signaling PAC1 Receptor Second Messenger

EGFR/HER2/ERK Tyrosine Phosphorylation: Quantified Percent Increases Over Baseline in NCI-H838 Cells

PACAP-38 (31-38) at 100 nM induces rapid tyrosine phosphorylation of key signaling proteins in NCI-H838 non-small cell lung cancer cells. Within 2 minutes, phosphorylation of EGFR increases by 377%, HER2 by 299%, and ERK by 216% relative to baseline . In contrast, PACAP-27 (10⁻⁷ M) fails to activate ERK phosphorylation in rat trigeminal glial cells despite comparable cAMP induction, and VIP shows no effect on sympathetic neuronal NPY or catecholamine production at similar concentrations . This phosphorylation profile is distinct from that of full-length PACAP-38, which requires higher concentrations (>100 nM) to achieve comparable ERK activation in SH-SY5Y neuroblastoma cells [1].

EGFR Signaling ERK Phosphorylation Tyrosine Kinase

Sympathetic Neuronal NPY and Catecholamine Production: Sustained Stimulation at Low Nanomolar Concentrations

PACAP-38 (31-38) demonstrates potent and sustained stimulatory effects on sympathetic neuronal NPY and catecholamine production. At 0.01 nM, the fragment elicits robust NPY secretion from superior cervical ganglion (SCG) neuronal cultures over 48 hours, and at 100 nM produces sustained stimulated secretion over 14 days . Full-length PACAP-38 similarly stimulates NPY and catecholamine production in sympathetic neurons but exhibits a biphasic response curve that may involve additional VPAC receptor-mediated modulation [1]. VIP, despite sharing VPAC receptor affinity, does not stimulate sympathetic NPY production at comparable concentrations [2].

Neuropeptide Y Catecholamine Sympathetic Neuron

Cross-Species Sequence Identity Enables Consistent Experimental Outcomes Across Human, Mouse, and Rat Models

The amino acid sequence of PACAP-38 (31-38)—Tyr-Lys-Gln-Arg-Val-Lys-Asn-Lys-NH₂—is 100% identical across human, mouse, and rat species . This contrasts with many neuropeptide fragments and analogs that exhibit species-dependent sequence variations affecting receptor affinity and functional potency. For example, VIP sequence differs by 4 amino acids between human/rat and guinea pig, leading to species-dependent pharmacological profiles [1]. The full-length PACAP-38 sequence is also fully conserved across these species, but its broader receptor activation profile (PAC1, VPAC1, VPAC2) introduces species-specific receptor expression variables [2].

Species Conservation Peptide Sequence Translational Research

PACAP-38 (31-38), Human, Mouse, Rat: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Dissecting PAC1-Selective Calcium Signaling Without VPAC Receptor Confounding

Investigators studying PAC1-mediated intracellular calcium mobilization can employ PACAP-38 (31-38) at concentrations of 0.01–10 nM in HEK293 cells or other PAC1-expressing systems to achieve dose-dependent Ca²⁺ elevation with an EC50 of 0.81 nM . Because this fragment does not bind detectably to PACAP receptors in radioligand assays, it provides a unique tool for isolating C-terminal-mediated PAC1 calcium responses without the confounding VPAC1/VPAC2 activation observed with full-length PACAP-38 and PACAP-27 . This application is particularly valuable for calcium imaging studies and high-throughput screening campaigns targeting PAC1-specific modulators.

Long-Term Sympathetic Neuron Culture Studies Requiring Sustained NPY and Catecholamine Secretion

For experiments requiring sustained stimulation of sympathetic neuronal NPY and catecholamine production over extended culture periods (48 hours to 14 days), PACAP-38 (31-38) provides effective activation at concentrations as low as 0.01 nM, with 100 nM producing sustained secretion over 2 weeks . Unlike VIP, which shows no activity in this system, and full-length PACAP-38, which introduces additional VPAC receptor-mediated signaling, this fragment enables selective, long-duration stimulation of PAC1-dependent neuropeptide secretion in SCG neuronal cultures .

EGFR/HER2 Transactivation and MAPK Pathway Studies in Cancer Cell Models

In NCI-H838 non-small cell lung cancer cells, PACAP-38 (31-38) at 100 nM induces rapid (<2 min) tyrosine phosphorylation of EGFR (+377%), HER2 (+299%), and ERK (+216%) . This robust phosphorylation profile, which is not observed with PACAP-27 in comparable glial cell systems, makes this fragment a preferred agonist for investigating growth factor receptor transactivation mechanisms and downstream MAPK signaling . The 72% increase in NCI-H838 cell proliferation observed after 48-hour treatment with 10 nM further supports its utility in cancer cell growth and viability assays [1].

Cross-Species Translational Research Requiring Sequence-Identical Peptide Tools

The 100% amino acid sequence identity of PACAP-38 (31-38) across human, mouse, and rat species eliminates peptide sequence as a variable when comparing results across different model organisms . This feature is critical for translational research programs that require data from murine or rat preclinical models to inform human target validation. Investigators can use a single peptide batch for experiments in all three species without adjusting for species-specific sequence variations that affect other neuropeptides such as VIP .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for PACAP-38 (31-38), human, mouse, rat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.